molecular formula C15H17N3O4S B2444210 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-36-8

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2444210
CAS No.: 893940-36-8
M. Wt: 335.38
InChI Key: BOHYXNOIRWRLTC-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-5-3-4-6-13(10)18-15(16-14(19)7-22-2)11-8-23(20,21)9-12(11)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHYXNOIRWRLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a thieno[3,4-c]pyrazole derivative with an appropriate acetamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel organic molecule with potential biological activities. Its structure includes a thieno[3,4-c]pyrazole core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula for the compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, and it has a molecular weight of approximately 425.45 g/mol. The structure consists of a methoxy group, an acetamide moiety, and a thieno[3,4-c]pyrazole scaffold.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to the thieno[3,4-c]pyrazole structure. For instance, derivatives of similar compounds have shown significant inhibition of pro-inflammatory cytokines and reduced edema in animal models . The mechanism often involves the modulation of pathways associated with cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-kB) signaling.

CompoundActivityReference
Thieno[3,4-c]pyrazole derivativesAnti-inflammatory
Similar pyrazole compoundsInhibition of COX enzymes

2. Antitumor Activity

Another area of interest is the antitumor potential of this compound. Research indicates that certain pyrazole derivatives can enhance antitumor activity through selective inhibition of kinases involved in cancer cell proliferation . The compound's unique structure may allow it to interact with specific molecular targets in tumor cells.

StudyFindings
Preclinical modelsEnhanced antitumor activity in combination therapies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the methoxy and acetamide groups can significantly influence its pharmacological properties. For example, variations in substituents on the phenyl ring have been shown to affect potency and selectivity against various biological targets .

Case Studies

  • Study on Anti-inflammatory Effects : A series of synthesized derivatives were evaluated for their anti-inflammatory potential using heat-induced protein denaturation assays. The results indicated that specific modifications led to improved activity compared to standard anti-inflammatory drugs like diclofenac sodium .
  • Antitumor Mechanisms : In vitro studies demonstrated that compounds similar to this compound could inhibit tumor growth by targeting JAK/STAT signaling pathways .

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions followed by reduction and condensation. Key steps include:

  • Substitution : Using 2-methylphenyl derivatives and methoxyacetamide precursors under alkaline conditions to form intermediates .
  • Reduction : Iron powder in acidic conditions to reduce nitro groups to amines .
  • Condensation : Reaction with cyanoacetic acid or similar reagents, monitored by TLC for completion . Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are critical for confirming its molecular structure?

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and methylphenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl, sulfonyl) through characteristic absorptions .

Q. What biological assays are commonly used to evaluate its activity?

  • Enzyme Inhibition Assays : Targets like kinases or proteases, using fluorescence/colorimetric substrates to measure IC₅₀ values .
  • Antimicrobial Screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity Testing : MTT or resazurin assays on cell lines to assess therapeutic potential .

Q. How can researchers assess the compound’s purity and stability?

  • HPLC/UPLC : Quantifies purity using reverse-phase columns and UV detection .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under inert conditions .
  • Accelerated Stability Studies : Exposure to heat, light, and humidity to identify degradation products via LC-MS .

Q. What are the typical chemical reactions involving its functional groups?

  • Amide Hydrolysis : Acidic/basic conditions cleave the acetamide group, forming carboxylic acids .
  • Sulfonyl Group Reactivity : Nucleophilic substitution at the 5,5-dioxo-thieno moiety with amines or thiols .
  • Methoxy Demethylation : HBr/acetic acid removes methyl groups, generating phenolic intermediates .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize by-products?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity .
  • Catalyst Screening : Palladium acetate or Cu(I) catalysts enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and side-product formation compared to conventional heating .

Q. How can contradictions in structural data (e.g., XRD vs. computational models) be resolved?

  • Hybrid Validation : Combine single-crystal XRD (for bond lengths/angles) with DFT-optimized structures to reconcile discrepancies .
  • Dynamic NMR : Resolves conformational flexibility in solution that static crystallography may miss .

Q. What strategies are effective in structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the 2-methylphenyl or methoxy groups to assess steric/electronic effects on bioactivity .
  • Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock or Schrödinger .
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubations and LC-MS/MS .

Q. How do kinetic and thermodynamic factors influence its reactivity?

  • Kinetic Control : Low-temperature reactions favor intermediates with lower activation energy (e.g., meta-substitution) .
  • Thermodynamic Control : Prolonged heating stabilizes products with higher Gibbs free energy (e.g., para-substitution) .
  • Isotopic Labeling : ¹⁸O-tracing in sulfonyl groups elucidates reaction mechanisms .

Q. How should researchers handle contradictory analytical data (e.g., NMR vs. IR)?

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve peak overlaps and confirm assignments .
  • Synchrotron IR Microspectroscopy : Provides high-resolution functional group mapping in solid-state samples .
  • Statistical Analysis : Principal Component Analysis (PCA) identifies outliers in spectral datasets .

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